2-(Phenylthio)ethyl-acetylacetate
Description
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-phenylsulfanylethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H14O3S/c1-10(13)9-12(14)15-7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
NJEMODZFRVCPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of 2-(Phenylthio)ethyl-acetylacetate with related compounds:
Key Observations :
- The β-keto ester moiety enables enolate formation, making it reactive in Claisen or Michael addition reactions, similar to ethyl/methyl 2-phenylacetoacetate .
Physicochemical Properties
- Solubility : Thioether-containing compounds (e.g., α-(Phenylthio)phenylacetic acid) exhibit lower water solubility compared to their oxygen analogs due to increased hydrophobicity .
- Stability : β-keto esters like ethyl 2-phenylacetoacetate require storage at –20°C to prevent decomposition . The thioether group in this compound may introduce susceptibility to oxidation, necessitating inert-atmosphere storage .
Preparation Methods
Alkylation of Ethyl Acetoacetate Enolate
Principle : The enolate of ethyl acetoacetate is alkylated with 2-(phenylthio)ethyl halides (e.g., bromide or iodide) to introduce the phenylthioethyl moiety.
Procedure :
-
Enolate Formation : Ethyl acetoacetate is treated with a strong base (e.g., NaH or LDA) in anhydrous THF at 0–5°C to generate the enolate.
-
Alkylation : 2-(Phenylthio)ethyl bromide (prepared via thiophenol + 1,2-dibromoethane) is added dropwise. The reaction proceeds at 25°C for 12–24 h.
-
Workup : Acidic quenching (HCl) followed by extraction with ethyl acetate and purification via column chromatography yields the product.
Key Data :
Nucleophilic Substitution on Chlorinated Acetylacetate
Principle : Ethyl 2-chloroacetoacetate undergoes substitution with sodium phenylthioethoxide.
Procedure :
-
Chlorination : Ethyl acetoacetate is treated with sulfonyl chloride () at −5–10°C to form ethyl 2-chloroacetoacetate.
-
Substitution : The chloride intermediate reacts with sodium phenylthioethoxide () in DMF at 80°C for 6 h.
-
Isolation : The product is extracted with dichloromethane and purified via vacuum distillation.
Key Data :
One-Pot Diazotization and Coupling
Principle : Adapted from mefenpyr-diethyl synthesis, this method combines diazotization of 2,4-dichloroaniline with in situ coupling to ethyl acetoacetate derivatives.
Procedure :
-
Diazotization : 2,4-Dichloroaniline reacts with and HCl at −10°C to form a diazonium salt.
-
Coupling : Ethyl 2-chloroacetoacetate is added, followed by pH adjustment to 5–7 with .
-
Cyclization : Ethyl methacrylate and a polymerization inhibitor are introduced to form the final product after hydrolysis.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 85–92% | |
| Temperature Range | −10°C to 60°C | |
| Key Intermediate | 2-Chloro-2-(2,4-dichlorobenzenediazo)ethyl acetoacetate |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Enolate Alkylation | High selectivity; mild conditions | Requires pre-synthesized halide | 65–78% |
| Chloride Substitution | Utilizes stable intermediates | Multi-step; high temperatures | 70–75% |
| One-Pot Diazotization | Scalable; fewer purification steps | Complex pH control | 85–92% |
Catalytic and Green Chemistry Approaches
Ionic Liquid-Catalyzed Transesterification
Ethyl acetoacetate and 2-(phenylthio)ethanol react in the presence of [EtNH][HSO] at 90°C under solvent-free conditions. This method achieves 80–85% yield with 5 mol% catalyst loading.
Microwave-Assisted Synthesis
A microwave reactor accelerates the substitution of ethyl 2-chloroacetoacetate with phenylthioethyl Grignard reagents (), reducing reaction time to 30 min (yield: 82%).
Industrial-Scale Considerations
Patent CN105061210A highlights solvent-free chlorination of ethyl acetoacetate, reducing waste and cost. For 2-(phenylthio)ethyl-acetylacetate, this approach minimizes byproducts and enables throughputs >500 kg/batch.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Phenylthio)ethyl-acetylacetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thioether formation via reaction of ethyl acetylacetate derivatives with phenylthiol groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may include varying solvent polarity (DMF vs. THF), catalyst selection (e.g., phase-transfer catalysts), and stoichiometric ratios to enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm ester carbonyl (δ ~170 ppm) and phenylthio group signals (δ 7.2–7.5 ppm for aromatic protons).
- IR : Identify C=O stretching (~1740 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Compare with PubChem computational data for validation .
Q. What are the stability profiles of this compound under various storage conditions?
- Methodological Answer : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation using HPLC with UV detection (λ = 254 nm). Results from analogous phenylthio compounds suggest minimal hydrolysis in anhydrous solvents but susceptibility to oxidation; recommend storage under inert gas (N₂) at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of the phenylthio group in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may arise from solvent effects or competing reaction pathways. Design controlled experiments to isolate variables:
- Compare reaction rates in polar aprotic (DMF) vs. non-polar solvents (toluene).
- Use kinetic studies (e.g., pseudo-first-order conditions) to quantify activation parameters.
- Validate mechanisms via trapping intermediates (e.g., ESI-MS for thiophile intermediates) .
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict blood-brain barrier permeability.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the phenylthio group.
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability and metabolic pathways .
Q. How do steric and electronic factors influence the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Steric Effects : Bulky substituents on the phenyl ring may hinder nucleophilic attack at the β-ketoester moiety. Use X-ray crystallography or NOESY NMR to analyze spatial arrangements.
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenylthio moiety increase electrophilicity at the acetylacetate carbonyl. Compare Hammett σ values for substituent impact .
Data Presentation and Analysis Guidelines
- Tables : Include yield optimization data (e.g., solvent vs. temperature effects) and stability metrics (half-life under stress conditions).
- Graphs : Plot reaction kinetics (time vs. conversion %) or degradation profiles (time vs. purity %).
- Statistical Validation : Apply ANOVA to compare synthetic routes or t-tests for stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
